molecular formula C19H14F3N3O2 B2654527 3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921530-56-5

3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2654527
CAS No.: 921530-56-5
M. Wt: 373.335
InChI Key: OVDSAJFDGKGGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic small molecule belonging to the pyridazinone chemical class, offered for research purposes. This compound is designed for investigative use in biochemical and pharmacological studies. Pyridazinone derivatives are a significant area of interest in medicinal chemistry due to their diverse biological activities. Compounds featuring this core structure have been investigated as potent inhibitors of various enzymes, including phosphodiesterase 4 (PDE4), which is a key target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis . The structural motif of a 6-oxo-1,6-dihydropyridazine, substituted with fluorinated aromatic groups, is commonly found in patented pharmaceutical agents, suggesting its high value for exploring novel biological pathways . The specific arrangement of fluorine atoms and the benzamide extension in this compound may contribute to its binding affinity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Key Research Applications: Enzyme Inhibition Studies: Useful for screening against kinase targets, phosphodiesterases (PDEs), and other enzymatic systems where pyridazinones are known to show activity. Cell Signaling Pathway Research: Employ in models of inflammation, oncology, and central nervous system (CNS) disorders to elucidate novel mechanisms of action. Lead Compound Optimization: Serve as a chemical scaffold for the design and synthesis of new derivatives to enhance potency and selectivity. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3,4-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-14-4-1-12(2-5-14)17-7-8-18(26)25(24-17)10-9-23-19(27)13-3-6-15(21)16(22)11-13/h1-8,11H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSAJFDGKGGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the pyridazinone core with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Benzamide Moiety: The final step involves the amidation reaction, where the pyridazinone derivative is reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Hydroxyl derivatives of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of pyridazinone-based benzamides. Below is a systematic comparison with structurally related analogs, focusing on molecular features, substituent effects, and inferred pharmacological properties.

Structural Analogues and Molecular Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Biological Targets
Target Compound C₁₈H₁₄F₂N₄O₂ 356.3262 3,4-Difluorobenzamide, 4-fluorophenyl-pyridazinone, ethyl linker GPCRs, kinases (inferred)
BG15469 C₁₈H₁₄F₂N₄O₂ 356.3262 Pyridin-4-yl substituent (instead of 4-fluorophenyl) on pyridazinone Similar to target compound
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉FN₂O₃ 248.22 Acetic acid substituent, no benzamide group Metabolic intermediates or prodrugs
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2) C₁₄H₁₄N₃O₂ 259.28 Dimethylphenyl carboxamide, no fluorine substituents Unknown, likely kinase/GPCR modulation
LY573144 C₁₉H₁₅F₃N₄O 388.35 Trifluorobenzamide, pyridinyl group, methylpiperidine Serotonin receptors (e.g., 5-HT₄/5-HT₁A)
Key Observations:

The absence of a benzamide group in the acetic acid derivative (248.22 g/mol) reduces molecular complexity, possibly limiting target affinity but increasing solubility . LY573144’s trifluorobenzamide and pyridinyl groups suggest higher receptor-binding specificity, particularly for serotonin receptors .

Molecular Weight and Drug-Likeness :

  • The target compound (356.33 g/mol) and LY573144 (388.35 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol).
  • Smaller analogs like the acetic acid derivative (248.22 g/mol) may lack sufficient pharmacokinetic stability for therapeutic use .

Research Findings and Pharmacological Insights

Target Compound vs. BG15469:
  • Structural Difference: The 4-fluorophenyl group (target) vs. pyridin-4-yl (BG15469) alters electronic properties and steric bulk. Fluorophenyl groups are known to enhance metabolic stability and receptor affinity in CNS-targeting drugs .
  • Inferred Activity : Both compounds likely modulate similar targets (e.g., kinases or GPCRs), but the fluorophenyl group may confer superior blood-brain barrier penetration .
Target Compound vs. LY573144:
  • Functional Groups : LY573144’s trifluorobenzamide and methylpiperidine groups are optimized for 5-HT receptor binding, as seen in its high affinity for 5-HT₄ receptors (IC₅₀ < 10 nM) .
  • Target Specificity: The target compound’s dihydropyridazinone core may favor kinase inhibition (e.g., PDE inhibitors), whereas LY573144’s structure is tailored for serotonin receptors.
Target Compound vs. 369404-26-2:

    Biological Activity

    3,4-Difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by:

    • Molecular Formula : C19H18F2N4O
    • Molecular Weight : 356.37 g/mol
    • Key Functional Groups : Benzamide moiety, pyridazinone framework, and fluorinated aromatic rings.

    The presence of fluorine atoms at positions 3 and 4 of the benzene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

    Histone Deacetylase (HDAC) Inhibition

    One of the proposed mechanisms for the biological activity of this compound is its potential role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and reduced gene expression. Inhibition of HDACs can reactivate silenced genes involved in cancer and other diseases. However, further research is required to elucidate the specific effects on gene expression.

    Phosphodiesterase 4 (PDE4) Inhibition

    The compound has also been studied for its potential to inhibit PDE4 , an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased cAMP levels are associated with anti-inflammatory responses, making PDE4 inhibitors promising candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The fluorinated phenyl groups in the structure may enhance binding affinity and selectivity towards PDE4 compared to non-fluorinated analogs.

    Biological Activity Overview

    Biological Activity Description References
    HDAC InhibitionPotential to reactivate silenced genes in cancer therapy
    PDE4 InhibitionAnti-inflammatory effects; potential applications in respiratory diseases
    CytotoxicityInvestigated for effects on various cancer cell lines; further studies needed

    Case Studies and Research Findings

    • In Vitro Studies on Cancer Cell Lines
      • Initial studies have shown that compounds related to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives have demonstrated significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating effective growth inhibition .
    • Molecular Docking Studies
      • Molecular docking simulations have been employed to predict the binding affinity of this compound towards PDE4. Results suggest favorable interactions within the active site, supporting its potential as a selective inhibitor.
    • Comparative Analysis with Similar Compounds
      • A comparative study highlighted that structurally similar compounds like 5-amino-6-oxo-pyridazin derivatives show promising anti-inflammatory properties. The unique combination of functional groups in this compound may provide enhanced selectivity against PDE4 compared to other analogs.

    Q & A

    Basic: How can the molecular structure of this compound be determined experimentally?

    Answer:
    X-ray crystallography is the gold standard for precise molecular structure determination. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:

    • Data Collection : High-resolution diffraction data from single crystals.
    • Structure Solution : Using direct methods (e.g., intrinsic phasing in SHELXS) to resolve phase problems.
    • Refinement : Iterative adjustment of atomic coordinates and thermal displacement parameters in SHELXL, with validation tools in WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
    • Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF reports generated by WinGX .

    Basic: What synthetic strategies are effective for preparing this compound?

    Answer:
    A multi-step synthesis is typically required, leveraging:

    • Amide Coupling : Reacting 3,4-difluorobenzoic acid derivatives with an amine-containing intermediate (e.g., ethylenediamine linked to a pyridazinyl moiety).
    • Heterocycle Formation : Cyclization of hydrazine derivatives to form the dihydropyridazinone core, as seen in analogous procedures .
    • Purification : Column chromatography (silica gel) or recrystallization for isolating intermediates.
    • Key Considerations : Use anhydrous conditions for moisture-sensitive steps and monitor reactions via TLC or LC-MS.

    Basic: Which spectroscopic techniques are critical for characterizing this compound?

    Answer:

    • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1627–1712 cm⁻¹, N-H bends at ~1570 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., observing [M+H]+ peaks). Fragmentation patterns can validate structural motifs .
    • NMR : ¹H/¹³C NMR to resolve aromatic protons (e.g., difluorophenyl signals at δ 6.5–7.5 ppm) and amide linkages.

    Advanced: How can computational modeling predict the compound’s bioactivity?

    Answer:

    • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
    • Molecular Dynamics (MD) : Simulate binding stability and conformational changes over time (e.g., GROMACS or AMBER).
    • QSAR Modeling : Correlate structural features (e.g., fluorine substitution, lipophilicity) with activity data.
    • Validation : Cross-check predictions with experimental assays (e.g., IC₅₀ measurements) and address discrepancies via iterative model refinement .

    Advanced: How should researchers resolve crystallographic data contradictions during refinement?

    Answer:

    • Anomalous Features : Check for disorder (e.g., split positions) or twinning using SHELXL ’s TWIN/BASF commands .
    • Thermal Parameters : Overly large displacement ellipsoids may indicate incorrect atom assignment; re-examine electron density maps in ORTEP .
    • Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles during refinement .

    Advanced: What methodological approaches address discrepancies between computational and experimental data?

    Answer:

    • Hybrid Modeling : Combine wet-lab data (e.g., crystallography, binding assays) with computational predictions to refine receptor-response models .
    • Sensitivity Analysis : Test how varying parameters (e.g., force fields, solvent models) affect MD simulation outcomes.
    • Meta-Analysis : Compare datasets from diverse methodologies (e.g., single-receptor vs. multi-receptor agonism profiles) to identify consensus features .

    Advanced: How can researchers optimize the compound’s pharmacokinetic properties through structural modification?

    Answer:

    • Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising target binding.
    • Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation.
    • Permeability : Use logP calculations (e.g., ClogP) to balance membrane penetration and aqueous solubility.

    Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

    Answer:

    • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
    • Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity and stoichiometry.
    • Pathway Analysis : Transcriptomics/proteomics to identify downstream effectors and off-target effects.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.